Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate
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Overview
Description
Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with a unique structure that includes a benzyl group, a hydroxytetrahydropyran ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate typically involves the reaction of benzyl chloroformate with (3R,4R)-4-hydroxytetrahydro-2H-pyran-3-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of benzyl ((3R,4R)-4-oxotetrahydro-2H-pyran-3-yl)carbamate.
Reduction: Formation of benzyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate.
Substitution: Formation of various substituted benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate
- Benzyl ((3R,4R)-4-hydroxycyclohexyl)carbamate
- Benzyl ((3R,4R)-4-hydroxycyclopentyl)carbamate
Uniqueness
Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate is unique due to its specific hydroxytetrahydropyran ring structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
Benzyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique tetrahydropyran structure which contributes to its biological properties. The compound features a hydroxyl group that plays a crucial role in its interaction with biological targets.
The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs), particularly FGFR4. Research indicates that the compound can form covalent bonds with cysteine residues in FGFR4, leading to inhibition of receptor activity. This inhibition is significant in the context of various cancers characterized by FGFR overexpression, such as hepatocellular carcinoma and breast cancer .
Biological Activity and Therapeutic Potential
-
Anticancer Activity :
- Targeting FGFR : The compound has been shown to inhibit the proliferation of cancer cells that overexpress FGFR4. In vitro studies demonstrate that it effectively reduces cell viability in various cancer cell lines, suggesting potential use as an anticancer agent .
- Case Study : In a study involving breast cancer models, treatment with this compound resulted in significant tumor size reduction compared to controls, indicating its efficacy in vivo .
- Neurological Applications :
Table 1: Summary of Biological Activities
Case Studies
- Breast Cancer Model : A study demonstrated that administering this compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to the blockade of FGFR signaling pathways .
- Neurological Disorders : In preliminary assessments, compounds structurally related to this compound showed promise in enhancing cognitive functions and alleviating symptoms associated with ADHD and depression through modulation of dopamine and serotonin pathways .
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
benzyl N-[(3R,4R)-4-hydroxyoxan-3-yl]carbamate |
InChI |
InChI=1S/C13H17NO4/c15-12-6-7-17-9-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12-/m1/s1 |
InChI Key |
VLLNJWPYHKZWSR-VXGBXAGGSA-N |
Isomeric SMILES |
C1COC[C@H]([C@@H]1O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1COCC(C1O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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